Comparative NK1 Receptor Antagonism: N-Ethyl-N,2-dimethylpiperidin-3-amine Shows 4-Fold Higher Potency than a Related N-Ethyl Analog
In a direct comparison of N-substituted 3-aminopiperidine analogs for antagonism at the human recombinant NK1 receptor, the target compound, N-Ethyl-N,2-dimethylpiperidin-3-amine, exhibited a Ki of 0.0631 nM, representing a 4-fold improvement in potency over a closely related N-ethyl analog (Ki = 0.26 nM) assessed under identical experimental conditions [1]. This difference highlights the critical role of the additional methyl substitution at the 2-position in enhancing binding affinity.
| Evidence Dimension | Binding Affinity (Ki) for NK1 Receptor Antagonism |
|---|---|
| Target Compound Data | Ki = 0.0631 nM |
| Comparator Or Baseline | N-ethyl-3-piperidinamine analog (Ki = 0.26 nM) |
| Quantified Difference | Target compound is 4.1-fold more potent (lower Ki). |
| Conditions | Antagonist activity at human recombinant NK1 receptor expressed in human U2OS cells; assessed by effect on substance P-induced intracellular calcium. |
Why This Matters
Superior NK1 receptor potency is a critical determinant for selecting a lead compound or probe molecule in programs targeting pain, emesis, or neurogenic inflammation, where high-affinity binding is a prerequisite for efficacy.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50419337 (CHEMBL1911968). Assay data from GlaxoSmithKline, curated by ChEMBL. View Source
